BenchChemオンラインストアへようこそ!

3-fluoro-N-(prop-2-en-1-yl)pyridine-4-carboxamide

Lipophilicity Physicochemical property Drug-likeness

3-Fluoro-N-(prop-2-en-1-yl)pyridine-4-carboxamide (CAS 1493582-25-4) is a synthetic, low-molecular-weight (180.18 g/mol) fluorinated pyridine-4-carboxamide building block bearing an N-allyl substituent. It belongs to the 3-fluoroisonicotinamide chemotype, a scaffold recognized in medicinal chemistry for its utility in kinase inhibitor design and ion channel modulator discovery.

Molecular Formula C9H9FN2O
Molecular Weight 180.18 g/mol
CAS No. 1493582-25-4
Cat. No. B6498859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-(prop-2-en-1-yl)pyridine-4-carboxamide
CAS1493582-25-4
Molecular FormulaC9H9FN2O
Molecular Weight180.18 g/mol
Structural Identifiers
SMILESC=CCNC(=O)C1=C(C=NC=C1)F
InChIInChI=1S/C9H9FN2O/c1-2-4-12-9(13)7-3-5-11-6-8(7)10/h2-3,5-6H,1,4H2,(H,12,13)
InChIKeyDTUOYTCLXXKBAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-N-(prop-2-en-1-yl)pyridine-4-carboxamide (CAS 1493582-25-4): Procurement-Grade Physicochemical and Structural Baseline


3-Fluoro-N-(prop-2-en-1-yl)pyridine-4-carboxamide (CAS 1493582-25-4) is a synthetic, low-molecular-weight (180.18 g/mol) fluorinated pyridine-4-carboxamide building block bearing an N-allyl substituent . It belongs to the 3-fluoroisonicotinamide chemotype, a scaffold recognized in medicinal chemistry for its utility in kinase inhibitor design and ion channel modulator discovery [1]. The combination of a 3-fluoro substituent and an N-allyl carboxamide side chain imparts a distinctive physicochemical signature—modulated lipophilicity, hydrogen-bonding capacity, and a terminal olefin handle amenable to further synthetic elaboration—that differentiates it from both the non-fluorinated N-allyl analog and the primary 3-fluoroisonicotinamide .

Why Generic Substitution of 3-Fluoro-N-(prop-2-en-1-yl)pyridine-4-carboxamide Fails: Structural Determinants of Function


In-class pyridine-4-carboxamide analogs cannot be trivially interchanged because the precise identity and position of substituents—specifically the 3-fluoro atom and the N-allyl group—exert orthogonal and non-additive effects on physicochemical properties, target binding, and downstream synthetic utility. The 3-fluoro substituent substantially lowers logP relative to the non-fluorinated N-allyl analog (estimated ΔlogP ≈ −0.4 to −0.9) while simultaneously modulating the electron density of the pyridine ring, affecting both π-stacking interactions and hydrogen-bond acceptor strength . The N-allyl group introduces a chemically addressable terminal olefin that is absent in the primary amide 3-fluoroisonicotinamide (CAS 152126-30-2), enabling covalent warhead elaboration or biorthogonal click chemistry that is structurally impossible for simpler congeners . These concurrent features make the compound a uniquely balanced intermediate: it retains the target-engagement potential of the fluorinated scaffold while offering a synthetic exit vector unavailable in either the non-fluorinated or unsubstituted amide comparators.

Quantitative Differentiation Evidence for 3-Fluoro-N-(prop-2-en-1-yl)pyridine-4-carboxamide (CAS 1493582-25-4) Versus Closest Analogs


LogP Modulation: 3-Fluoro Substitution Lowers Lipophilicity by an Estimated 0.4–0.9 Log Units Versus the Non-Fluorinated N-Allyl Analog

The target compound's 3-fluoro substituent is predicted to reduce logP by approximately 0.4 to 0.9 log units relative to the non-fluorinated N-(prop-2-en-1-yl)pyridine-4-carboxamide (CAS 244284-09-1), which has a measured logP of 1.3883 . The primary 3-fluoroisonicotinamide (CAS 152126-30-2) exhibits logP values of 0.3196 (Chemscene) and −0.251 (Fluorochem) ; adding the N-allyl chain to this scaffold is expected to increase logP by approximately 0.5–0.8 log units based on the incremental contribution of the allyl group. The target compound is thus projected to occupy a logP window of approximately 0.5–1.0, representing a balanced lipophilicity profile distinct from both the more lipophilic non-fluorinated analog (logP 1.39) and the more hydrophilic primary amide (logP 0.32 to −0.25).

Lipophilicity Physicochemical property Drug-likeness

Polar Surface Area and Hydrogen Bond Capacity: Differentiated Profile for Target Engagement

The target compound possesses one hydrogen bond donor (amide N–H) and three hydrogen bond acceptors (amide C=O, pyridine N, and the 3-fluoro substituent acting as a weak H-bond acceptor), compared to two H-bond acceptors for the non-fluorinated N-allyl analog (CAS 244284-09-1) . The PSA of the non-fluorinated analog is 41.99 Ų ; the target compound's PSA is expected to be marginally higher (~44–46 Ų) due to the fluorine contribution. The primary 3-fluoroisonicotinamide has a TPSA of 55.98 Ų . The presence of three H-bond acceptors in a low-molecular-weight framework (MW 180.18) gives the target compound a higher H-bond acceptor density than the non-fluorinated analog, potentially enhancing interactions with polar residues in enzyme active sites or transporter binding pockets. This property is consistent with the reported activity of 3-fluoroisonicotinamide as an inhibitor of human organic cation transporters (hOCT/hOCT2) and voltage-gated potassium channels .

Polar surface area Hydrogen bonding Fragment-based drug discovery

N-Allyl Handle as a Differentiated Synthetic Exit Vector for Covalent Inhibitor or Bioconjugate Elaboration

The terminal allyl (prop-2-en-1-yl) group on the carboxamide nitrogen provides a chemically addressable olefin that is structurally absent in the primary 3-fluoroisonicotinamide (CAS 152126-30-2) and is not replicated by the bromo analog (3-bromo-N-(prop-2-en-1-yl)pyridine-4-carboxamide, CAS 1863415-49-9) which substitutes the fluorine with a bulkier, more lipophilic bromine atom . The allyl group can participate in thiol-ene click chemistry, olefin metathesis, or hydroformylation reactions for late-stage diversification [1]. In contrast, the propargyl analog (3-fluoro-N-(prop-2-yn-1-yl)isonicotinamide, CAS 1437485-26-1) offers a different cycloaddition reactivity profile (copper-catalyzed azide-alkyne cycloaddition) . The allyl handle thus provides a distinct and complementary chemical biology tool set compared to both the primary amide and the propargyl derivative, enabling the synthesis of covalent probes that cannot be accessed from the simpler 3-fluoroisonicotinamide scaffold.

Covalent inhibitor Click chemistry Chemical biology probe

Fragment-Like Physicochemical Profile Aligned with Rule-of-Three (Ro3) Criteria for Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 180.18 g/mol, 3 or fewer hydrogen bond acceptors, 1 hydrogen bond donor, and an estimated logP of approximately 0.5–1.0, the target compound falls within or near the Rule-of-Three (Ro3) guidelines for fragment-based screening libraries (MW <300; H-bond donors ≤3; H-bond acceptors ≤3; logP ≤3) . In contrast, the non-fluorinated N-allyl analog (MW 162.19, logP 1.39) is more lipophilic and may exhibit reduced aqueous solubility . The 3-bromo analog (MW 241.08) is significantly heavier and closer to the upper Ro3 boundary, with the bromine atom contributing substantial molecular weight without additional hydrogen-bonding capacity . The target compound's combination of low MW and balanced lipophilicity makes it a more attractive fragment hit starting point than its heavier or more lipophilic comparators.

Fragment-based drug discovery Ro3 compliance Lead-likeness

Inferred Biological Activity Divergence: 3-Fluoroisonicotinamide Core Demonstrates hOCT and Potassium Channel Inhibition Not Reported for Non-Fluorinated Analog

The primary amide 3-fluoroisonicotinamide (CAS 152126-30-2) has been reported as a potent inhibitor of human organic cation transporters hOCT and hOCT2, as well as voltage-gated potassium channels . This biological activity is attributed to the 3-fluoropyridine-4-carboxamide pharmacophore; the non-fluorinated isonicotinamide scaffold lacks the fluorine-mediated electronic effects that contribute to transporter and channel binding. No equivalent hOCT/hERG inhibitory activity has been publicly reported for the non-fluorinated N-allyl analog (CAS 244284-09-1). The target compound, which retains the 3-fluoro pharmacophore while adding an N-allyl substituent, is structurally positioned to maintain or modulate this transporter/channel interaction profile, with the allyl group offering a potential handle for affinity optimization or covalent target engagement. Direct comparative assay data for the target compound versus these comparators is not currently available in the public domain.

Ion channel Transporter inhibition hOCT potassium channel

Procurement-Driven Application Scenarios for 3-Fluoro-N-(prop-2-en-1-yl)pyridine-4-carboxamide (CAS 1493582-25-4)


Fragment-Based Drug Discovery (FBDD) Library Construction Targeting Kinases or Ion Channels

The compound's low molecular weight (180.18 g/mol), Ro3-compliant physicochemical profile, and 3-fluoroisonicotinamide pharmacophore make it a compelling fragment hit candidate for screening libraries directed at kinase ATP-binding sites or ion channel modulator discovery. The fluorine atom provides a sensitive ¹⁹F NMR probe for fragment-based screening, enabling detection of weak binding interactions that may be missed by other biophysical methods. Procurement of this compound for FBDD collection is justified over the non-fluorinated analog based on: (a) the additional H-bond acceptor capacity of fluorine; (b) the ¹⁹F NMR screening handle; and (c) the known hOCT/hERG channel pharmacology of the fluorinated core .

Covalent Chemical Probe Synthesis via Allyl Group Elaboration

The terminal allyl group serves as a synthetic entry point for generating covalent inhibitors or activity-based protein profiling (ABPP) probes through thiol-ene conjugation, cross-metathesis, or hydroformylation chemistry. This capability is structurally absent in the primary 3-fluoroisonicotinamide (CAS 152126-30-2) and is orthogonal to the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactivity of the propargyl analog (CAS 1437485-26-1). For medicinal chemistry teams building targeted covalent inhibitor series, the allyl handle enables a distinct mode of covalent warhead attachment that cannot be replicated using the primary amide or the propargyl derivative .

Structure-Activity Relationship (SAR) Expansion of PIM or Pan-Kinase Inhibitor Scaffolds

Pyridine-4-carboxamide derivatives are established PIM kinase inhibitor scaffolds, as exemplified in patent literature from Novartis and other organizations [1]. The target compound, with its 3-fluoro substituent and N-allyl side chain, offers a differentiated SAR vector within this chemotype. The allyl group can be systematically modified to probe steric and electronic requirements of the kinase hinge-binding region, while the 3-fluoro atom influences both potency and selectivity through electronic modulation of the pyridine ring. Procurement of this specific intermediate enables exploration of chemical space that is inaccessible using the non-fluorinated, the bromo-substituted, or the primary amide analogs.

Ion Channel and Transporter Pharmacology Studies

Given the reported activity of 3-fluoroisonicotinamide as an inhibitor of hOCT, hOCT2, and voltage-gated potassium channels , the target compound serves as a structurally elaborated analog for probing the SAR of this transporter/channel pharmacology. The N-allyl substituent may enhance membrane partitioning or introduce additional interactions with hydrophobic binding pockets, potentially improving affinity or selectivity over the primary amide. For academic or industrial groups investigating OCT transporter biology or developing potassium channel modulators, this compound represents a logical next-step intermediate for hit-to-lead optimization, offering a balance of pharmacophore retention and synthetic tractability not available from the primary amide alone.

Quote Request

Request a Quote for 3-fluoro-N-(prop-2-en-1-yl)pyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.